1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine
Description
1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine is a pyrazole-derived compound featuring a pyridine ring linked via an ethylamine spacer. This structure combines the aromatic heterocyclic properties of pyridine with the hydrogen-bonding capabilities of the pyrazole amine, making it a versatile scaffold in medicinal chemistry.
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
1-methyl-N-(1-pyridin-4-ylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H14N4/c1-9(10-3-5-12-6-4-10)14-11-7-13-15(2)8-11/h3-9,14H,1-2H3 |
InChI Key |
UORVYMLCCCZKIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NC=C1)NC2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with 1-(pyridin-4-yl)ethyl chloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazol-4-amine Derivatives
Key Observations :
- Pyridine Position : The 4-pyridyl group in the target compound may offer stronger π-π stacking compared to 3-pyridyl analogs (e.g., ), which could enhance binding to aromatic pockets in biological targets.
- Heterocycle Variation : Thiazole-containing analogs (e.g., ) exhibit increased polarity due to sulfur, which may improve aqueous solubility but reduce membrane permeability compared to pyridine-based compounds.
Pharmacological and Docking Data
Insights :
- The piperidine-containing analog () demonstrates strong docking scores (-7.0 kcal/mol), suggesting that bulkier amine substituents (e.g., pyridin-4-yl ethyl in the target) could further enhance binding affinity through additional hydrophobic or aromatic interactions.
Physicochemical Properties
Table 3: Physicochemical Comparison
Biological Activity
1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Structural Overview
The compound has the molecular formula and a molecular weight of 202.26 g/mol. Its structure combines a pyrazole ring with a pyridine moiety, enhancing its potential for interaction with various biological targets. The presence of these functional groups contributes to its diverse pharmacological properties.
Synthesis
The synthesis of 1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine typically involves multi-step reactions that modify existing pyrazole derivatives to enhance their biological activity. The synthetic route can include the following steps:
- Formation of the Pyrazole Ring : Starting from appropriate precursors, the pyrazole ring is synthesized through condensation reactions.
- Pyridine Substitution : The introduction of the pyridine moiety is achieved through alkylation or acylation methods.
- Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography, followed by characterization using NMR and mass spectrometry.
Biological Activities
Research indicates that 1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine exhibits several notable biological activities:
Anticancer Activity
This compound has shown promising anticancer properties across various cancer cell lines. Studies have reported its ability to inhibit the proliferation of cancer cells, including:
- Breast Cancer (MDA-MB-231) : Significant antiproliferative effects were observed.
- Liver Cancer (HepG2) : Demonstrated potent antitumor activity in vitro.
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression in cancer cells .
Antibacterial and Antifungal Activity
Preliminary studies suggest that 1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine may possess antibacterial properties, potentially effective against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) are currently under investigation to establish its efficacy compared to standard antibiotics .
Comparative Analysis with Related Compounds
The biological activity of 1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine can be compared with other pyrazole derivatives. The following table highlights key similarities and differences:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methyl-1H-pyrazole | Simple pyrazole derivative | Limited activity compared to more complex structures |
| 1-(3-Methyl-1H-pyrazol-4-yl)ethanone | Different functional group at 4-position | Varies in reactivity; moderate biological activity |
| 1-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-5-amino | Similar dual ring structure | Different profiles; potential for varied applications |
Case Studies
Recent studies have focused on the synthesis and evaluation of related pyrazole compounds, demonstrating a trend towards enhancing bioactivity through structural modifications. For instance, a study highlighted the synthesis of curcumin analogues fused with pyrazole structures, which exhibited significant anticancer properties and anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
